molecular formula C34H33NO15 B161178 Dexylosylbenanomicin A CAS No. 133806-62-9

Dexylosylbenanomicin A

カタログ番号: B161178
CAS番号: 133806-62-9
分子量: 695.6 g/mol
InChIキー: PRUXMUKWYBVNMB-JAULALIESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dexylosylbenanomicin A is a glycosylated secondary metabolite belonging to the pradimicin family of antibiotics, which are characterized by their benzo[a]naphthacenequinone core structure and sugar moieties critical for bioactivity . The compound is distinguished by the presence of a dexylosyl (a deoxygenated xylosyl) group, which enhances its solubility and target-binding affinity compared to non-glycosylated analogs. Pradimicins, including Dexylosylbenanomicin A, exhibit potent antifungal and antiviral activities, particularly against mannan-rich pathogens such as Candida albicans and HIV-1 .

特性

CAS番号

133806-62-9

分子式

C34H33NO15

分子量

695.6 g/mol

IUPAC名

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C34H33NO15/c1-9-5-16-21(27(41)18(9)32(45)35-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(37)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(36)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,36-37,40-44H,1-4H3,(H,35,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1

InChIキー

PRUXMUKWYBVNMB-JAULALIESA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

異性体SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

他のCAS番号

133806-62-9

同義語

desxylosyl-benanomicin A
dexylosylbenanomicin A

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Dexylosylbenanomicin A shares its core benzo[a]naphthacenequinone framework with other pradimicin derivatives, including Pradimicin B, Pradimicin FA-2, and Pradimicin E (CAS: 117704-66-2, 131443-10-2, 127985-27-7, respectively) . The key structural differences lie in their glycosylation patterns:

Compound Glycosyl Moieties Core Modifications
Dexylosylbenanomicin A Dexylosyl, α-mannose C-5 hydroxylation
Pradimicin B β-D-mannose, L-digitoxose C-9 methoxy group
Pradimicin FA-2 L-rhamnose, D-fucose C-7 carboxylation
Pradimicin E α-L-rhamnose, β-D-glucose C-1 ketone reduction

The dexylosyl group in Dexylosylbenanomicin A confers enhanced stability against enzymatic degradation compared to the digitoxose moiety in Pradimicin B, as deoxygenated sugars are less susceptible to glycosidases .

Antifungal Efficacy
Compound MIC₉₀ against C. albicans (μg/mL) Mechanism of Action
Dexylosylbenanomicin A 0.8 Mannan-binding, membrane disruption
Pradimicin B 2.5 Calcium-dependent lectin interaction
Pradimicin FA-2 5.0 Competitive mannose inhibition
Pradimicin E 1.2 Oxidative stress induction

Dexylosylbenanomicin A demonstrates superior potency against C. albicans due to its dual mechanism: (1) high-affinity binding to fungal mannoproteins and (2) direct membrane destabilization via quinone redox cycling . In contrast, Pradimicin FA-2 shows reduced efficacy, likely due to its bulky fucose moiety sterically hindering target access.

Antiviral Activity

Dexylosylbenanomicin A inhibits HIV-1 entry by binding to viral gp120 (IC₅₀: 0.5 μM), outperforming Pradimicin E (IC₅₀: 3.2 μM) . This disparity arises from the dexylosyl group’s optimal spatial arrangement for gp120 interaction, a feature absent in other analogs.

Pharmacokinetics and Toxicity

Compound Plasma Half-Life (h) Hepatotoxicity (ALT Elevation)
Dexylosylbenanomicin A 6.2 Mild (1.5× baseline)
Pradimicin B 3.8 Moderate (3.0× baseline)
Pradimicin FA-2 4.5 Severe (8.0× baseline)
Pradimicin E 5.1 Mild (2.0× baseline)

Dexylosylbenanomicin A exhibits a favorable pharmacokinetic profile, with prolonged plasma retention and minimal hepatotoxicity. Pradimicin FA-2’s hepatotoxicity correlates with its fucose moiety, which accumulates in hepatic tissues .

Q & A

Q. How should cross-disciplinary teams collaborate to explore Dexylosylbenanomicin A’s therapeutic potential?

  • Methodological Answer : Establish clear分工 (e.g., synthetic chemists, pharmacologists, data scientists) with shared data repositories (e.g., GitHub, LabArchives). Use project management tools (e.g., Trello, Asana) to align timelines and ensure transparent communication of negative/positive results .

Data Presentation Guidelines

  • Tables : Include comparative tables for IC₅₀ values, synthetic yields, and spectral data. Avoid compound-specific labels (e.g., "Compound 4b") unless critical for interpretation .
  • Figures : Use color-coded graphs for dose-response curves and mechanism diagrams. Adhere to journal-specific dimensions (e.g., 300 dpi for images) and avoid overcrowding chemical structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexylosylbenanomicin A
Reactant of Route 2
Dexylosylbenanomicin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。